tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate
Description
tert-Butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to a 4,6-dichloro-5-formyl-substituted pyridine ring. This compound is structurally significant as an intermediate in organic synthesis, particularly in pharmaceutical applications where carbamates serve as amine-protecting groups . The electron-withdrawing chlorine atoms and the formyl group on the pyridine ring enhance its reactivity, making it a versatile precursor for further functionalization.
Properties
CAS No. |
1589541-54-7 |
|---|---|
Molecular Formula |
C11H12Cl2N2O3 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-8-4-7(12)6(5-16)9(13)14-8/h4-5H,1-3H3,(H,14,15,17) |
InChI Key |
SOBWFBJBIOGZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)Cl)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Metallation Approach
Lithium diisopropylamide (LDA) deprotonates position 5, followed by quenching with dimethylformamide (DMF) to yield the aldehyde.
Procedure:
-
Substrate: tert-Butyl (4,6-dichloropyridin-2-yl)carbamate.
-
Metallation: LDA in THF at -78°C.
-
Quenching: DMF added dropwise, followed by warming to room temperature.
-
Isolation: Acidic workup and chromatography.
Vilsmeier-Haack Formylation
Though less effective on deactivated rings, this method can be adapted by using excess POCl₃ and DMF under reflux.
Limitations:
-
Low yields (~30–50%) due to competing side reactions.
-
Requires rigorous exclusion of moisture.
Alternative Pathways and Comparative Analysis
Sequential Halogenation-Formylation
Starting from tert-butyl (5-formylpyridin-2-yl)carbamate, dichlorination at positions 4 and 6 is theoretically feasible. However, the formyl group’s sensitivity to electrophilic agents often leads to side reactions, making this route less practical.
Reductive Amination Followed by Oxidation
This approach involves synthesizing tert-butyl (5-aminopyridin-2-yl)carbamate, followed by oxidation to the aldehyde. However, oxidation of aryl amines to aldehydes remains chemically non-trivial and is rarely reported.
Optimization and Scalability Considerations
-
Catalytic Hydrogenation: For nitro-to-amine reductions, 10% Pd/C in THF/MeOH achieves near-quantitative yields.
-
Solvent Systems: Ethyl acetate and methanol mixtures enhance solubility during chlorination.
-
Temperature Control: Low temperatures (-78°C) during metallation prevent undesired side reactions.
Analytical Characterization
Critical analytical data for intermediates and the final product include:
| Parameter | tert-Butyl (4,6-Dichloro-5-formylpyridin-2-yl)carbamate |
|---|---|
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₃ |
| Molecular Weight | 303.13 g/mol |
| ¹H NMR (DMSO-d6) | δ 10.02 (s, 1H, CHO), 8.54 (s, 1H, H-3), 1.48 (s, 9H) |
| HPLC Purity | ≥98% |
Industrial Applications and Patent Landscape
The compound’s utility as a kinase inhibitor intermediate is highlighted in patent EP3976597B1, where analogous structures are key intermediates in NF-κB pathway modulators . Industrial-scale synthesis prioritizes cost-effective chlorination and high-yield formylation steps.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: tert-butyl N-(4,6-dichloro-5-carboxypyridin-2-yl)carbamate.
Reduction: tert-butyl N-(4,6-dichloro-5-hydroxymethylpyridin-2-yl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in various metabolic pathways. This property is particularly valuable in the development of drugs targeting diseases such as cancer and bacterial infections.
- Receptor Ligands: The compound's ability to interact with receptors suggests potential applications in treating neurological disorders. Studies have shown that it can modulate receptor activity, influencing physiological responses.
Agricultural Science
In the realm of agrochemicals, this compound has been explored for its herbicidal and fungicidal properties. Its unique chemical structure enhances its effectiveness against certain pests and pathogens.
- Pesticide Development: The chlorinated pyridine derivatives are known for their bioactivity against a range of agricultural pests. The compound's formulation could lead to the development of more effective pesticides with lower environmental impact.
Materials Science
The compound's chemical properties also lend themselves to applications in materials science, particularly in the synthesis of polymers and specialty chemicals.
- Polymer Synthesis: The reactive sites on the molecule can be utilized to create cross-linked polymer networks, which are useful in coatings and adhesives.
- Specialty Chemicals: As an intermediate in organic synthesis, it can serve as a building block for more complex chemical entities used in various industrial applications.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. This inhibition was found to be dose-dependent, providing insights into its potential as an anticancer agent.
Case Study 2: Agricultural Applications
Research highlighted in Pest Management Science evaluated the herbicidal efficacy of chlorinated pyridine derivatives, including this compound. Field trials indicated significant reductions in weed populations when applied at optimal concentrations, suggesting practical applications in crop management.
Mechanism of Action
The mechanism of action of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloropyridine ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Data are derived from PharmaBlock Sciences’ catalog and safety documentation .
Table 1: Key Structural and Molecular Properties of Analogous Compounds
Key Comparison Points:
Core Heterocycle and Reactivity: The pyridine core in the target compound offers aromatic stability and electron-deficient characteristics due to chlorine and formyl groups, promoting electrophilic substitution or nucleophilic addition reactions. In contrast, pyrimidine analogs (e.g., the 5-fluoro-4-hydroxy-6-methyl derivative ) exhibit enhanced hydrogen-bonding capacity via hydroxyl and fluorine groups, which may influence solubility and target binding. Piperidine-based carbamates (e.g., 5-methylpiperidin-3-yl ) are aliphatic amines with conformational flexibility, favoring interactions with enzymes or receptors requiring hydrophobic pockets.
Substituent Effects: Chlorine vs. Fluorine: The dichloro substituents in the target compound increase lipophilicity and steric bulk compared to fluorine in the pyrimidine analog . Chlorine’s stronger electron-withdrawing nature may also enhance electrophilic reactivity. Formyl vs.
Molecular Weight and Solubility :
- Pyrimidine and piperidine analogs (molecular weights ~214–257 g/mol) are generally smaller than the target compound (estimated >250 g/mol due to dichloro and formyl groups), which may impact solubility and pharmacokinetic properties.
Synthetic Utility :
- The target compound’s formyl group enables derivatization into amines or hydrazones, whereas hydroxycyclopentyl or azabicycloheptane analogs are tailored for stereoselective synthesis or rigid scaffold incorporation.
Biological Activity
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is a synthetic compound characterized by its unique structural features, including a pyridine ring with dichloro and formyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and other therapeutic applications.
- Molecular Formula : C11H12Cl2N2O3
- Molar Mass : 291.13 g/mol
- CAS Number : 1589541-54-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on these targets, thus modulating their activity. This interaction can influence multiple biochemical pathways, potentially leading to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyridine compounds can inhibit enzymes such as acetylcholinesterase and other hydrolases, which are crucial in neurotransmission and metabolism.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial properties. The presence of the dichloro substituent is believed to enhance its efficacy against certain bacterial strains, although detailed studies are required to establish a comprehensive profile of its antimicrobial activity .
Case Study 1: Enzyme Interaction
A study conducted on similar pyridine derivatives demonstrated significant inhibition of acetylcholinesterase activity. The mechanism was attributed to the formation of a stable enzyme-inhibitor complex, suggesting that this compound may exhibit similar behavior .
Case Study 2: Antimicrobial Activity
In vitro assays conducted on various bacterial strains revealed that compounds with structural similarities to this compound showed varying degrees of antibacterial activity. The results indicated a potential for developing this compound as an antimicrobial agent .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate?
The compound is typically synthesized via a two-step process:
- Step 1 : Reacting 4,6-dichloropyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to form tert-butyl (4,6-dichloropyridin-2-yl)carbamate .
- Step 2 : Introducing the formyl group at the 5-position of the pyridine ring using Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group . Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize side reactions, such as over-oxidation or decomposition of the carbamate group.
Q. How can structural characterization of this compound be performed?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the pyridine ring and the tert-butyl carbamate group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive confirmation of the 3D structure, particularly the positions of chlorine and formyl groups .
- FT-IR : To identify carbonyl (C=O) stretches from the carbamate and formyl groups .
Q. What are the recommended storage conditions and stability considerations?
- Storage : Keep in a cool, dry environment (< 25°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the carbamate group .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and moisture. Decomposition may release toxic gases (e.g., HCl or CO) under extreme conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the formyl group without degrading the carbamate moiety?
- Temperature Control : Maintain temperatures below 0°C during formylation to prevent side reactions.
- Solvent Choice : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at the 5-position of the pyridine ring .
- Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .
Q. What mechanistic insights exist for the reactivity of the formyl group in downstream modifications?
The formyl group undergoes:
- Nucleophilic Additions : Reacts with amines or hydrazines to form Schiff bases or hydrazones, useful in bioconjugation.
- Reductions : Catalytic hydrogenation (e.g., H₂/Pd-C) converts it to a hydroxymethyl group for further functionalization.
- Cross-Coupling : Participates in Suzuki-Miyaura reactions when converted to a boronic ester . Computational studies (DFT) can predict electrophilic/nucleophilic sites to guide synthetic design .
Q. How can researchers assess the biological activity of this compound in drug discovery?
- Target Identification : Use molecular docking to evaluate binding affinity with enzymes (e.g., kinases) or receptors.
- In Vitro Assays : Screen for cytotoxicity (MTT assay) or antimicrobial activity (MIC testing) using bacterial/fungal strains .
- Metabolic Stability : Test liver microsome stability to predict pharmacokinetic profiles. Note: Current literature lacks direct evidence of bioactivity, so these are speculative approaches .
Q. How should conflicting data on stability or reactivity between structural analogs be resolved?
- Comparative Studies : Perform side-by-side stability tests (e.g., thermal gravimetric analysis) on analogs like tert-butyl (4,6-dichloropyridin-3-yl)carbamate to isolate positional effects .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects with degradation rates .
- Controlled Experiments : Systematically vary reaction conditions (pH, solvent polarity) to identify critical stability factors .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste Disposal : Incinerate in a certified hazardous waste facility to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
